Trazpiroben
描述
Trazpiroben, also known as TAK-906, is a dopamine antagonist drug . It was under development for the treatment of gastroparesis . It acts as a peripherally selective dopamine D2 and D3 receptor antagonist . The drug has been found to strongly increase prolactin levels in humans, similarly to other peripherally selective D2 receptor antagonists like domperidone .
Molecular Structure Analysis
Trazpiroben has the molecular formula C31H39N3O4 . It has a molar mass of 517.670 g·mol−1 . The IUPAC name for Trazpiroben is 3-[[1-cyclohexyl-4-oxo-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-3-yl]methyl]benzoic acid .Physical And Chemical Properties Analysis
Trazpiroben is zwitterionic in its neutral form and demonstrates limited CNS penetration . It also acts as a substrate for the efflux transporter P-glycoprotein (P-gp) .科学研究应用
药代动力学和药效学
Trazpiroben,也称为TAK-906,主要研究其作为多巴胺D2/D3受体拮抗剂的作用,显示在治疗慢性胃轻瘫等疾病方面具有潜力。一项I期研究突出了其安全性和耐受性,显示其快速吸收和排泄,以及血清催乳素显著增加,表明有效地靶向受体 (Yamaguchi et al., 2021)。另一项研究证实了其作为有机阴离子转运肽(OATPs)1B1和1B3底物的地位,暗示不建议与OATP1B1/1B3抑制剂联合使用,因为会显著增加trazpiroben的药代动力学参数 (Mukker等,2022)。
药物相互作用潜力
评估了Trazpiroben作为药物相互作用的施害者或受害者的潜力,注意到其主要通过非CYP途径代谢,次要通过CYP3A4和CYP2C8代谢。它既不是主要CYP酶的显著抑制剂也不是诱导剂,呈现出酶介导的药物相互作用的低潜力。然而,它被指出是P-糖蛋白(P-gp)和OATP1B1/1B3的底物,暗示有可能作为OATP1B1/1B3介导的相互作用的受害者 (Nishihara等,2021)。
安全评估
对trazpiroben的安全性进行了非临床研究,重点关注其对中枢神经系统、肺部系统和心血管系统的影响。研究表明,在任何给药剂量下均无临床意义的影响,表明其具有良好的安全性概况。值得注意的是,trazpiroben导致剂量依赖性的运动减少和短暂的收缩压和脉压降低,随着剂量增加心率有代偿性增加。总体研究结果表明中枢神经系统影响有限,心脏安全概况良好 (Kreckler et al., 2022)。
临床试验见解
在I期试验中,Trazpiroben表现出良好的耐受性和安全性概况,具有快速吸收和排泄特性。通过血清催乳素水平增加确认了其与D2/D3受体的结合效力。试验支持进一步开发trazpiroben用于治疗胃轻瘫,显示在一系列剂量下无临床意义的心血管不良反应 (Whiting et al., 2021)。
安全和危害
Trazpiroben was found to be well tolerated in healthy participants, and no clinically meaningful cardiovascular adverse effects were observed across the whole dose range . Preclinical studies in rat and dog have shown Trazpiroben to have minimal brain penetration and low affinity for the human ether-à-go-go-related gene (hERG) potassium channel , thereby reducing the risk of the CNS and cardiovascular adverse effects seen with other dopamine D2/D3 receptor antagonists .
属性
IUPAC Name |
3-[[1-cyclohexyl-4-oxo-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-3-yl]methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N3O4/c35-28(25-10-3-1-4-11-25)15-8-18-32-19-16-31(17-20-32)30(38)33(23-34(31)27-13-5-2-6-14-27)22-24-9-7-12-26(21-24)29(36)37/h1,3-4,7,9-12,21,27H,2,5-6,8,13-20,22-23H2,(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXJYAAYLZTLEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CN(C(=O)C23CCN(CC3)CCCC(=O)C4=CC=CC=C4)CC5=CC(=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trazpiroben | |
CAS RN |
1352993-39-5 | |
Record name | Trazpiroben [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352993395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRAZPIROBEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH87H57Q4Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。